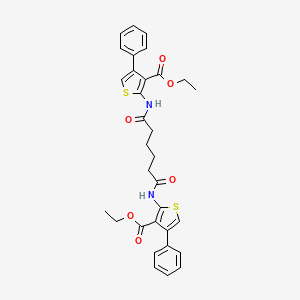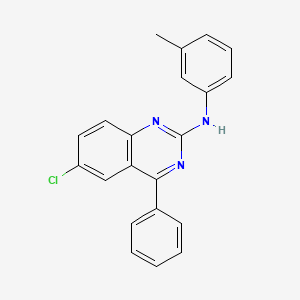![molecular formula C23H15ClN2O3S B11682162 (3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)
(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-cloro-6-nitro-1-benzotiofen-2-il)(10,11-dihidro-5H-dibenzo[b,f]azepin-5-il)metanona es un compuesto orgánico complejo que presenta una parte de benzotiofeno y una estructura de dibenzoazepina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-cloro-6-nitro-1-benzotiofen-2-il)(10,11-dihidro-5H-dibenzo[b,f]azepin-5-il)metanona generalmente implica reacciones orgánicas de varios pasos. El paso inicial a menudo incluye la nitración del benzotiofeno para introducir el grupo nitro, seguido de la cloración para agregar el sustituyente cloro. La parte de dibenzoazepina se introduce entonces a través de una serie de reacciones de condensación. El paso final implica la formación del enlace metanona en condiciones controladas, como el uso de una reacción de acilación de Friedel-Crafts.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para asegurar la calidad constante de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-cloro-6-nitro-1-benzotiofen-2-il)(10,11-dihidro-5H-dibenzo[b,f]azepin-5-il)metanona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en condiciones básicas para reemplazar el grupo cloro.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produce un derivado amino, mientras que la sustitución del grupo cloro puede producir varios derivados de benzotiofeno sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite explorar nuevas reacciones químicas y vías.
Biología
En la investigación biológica, los derivados de este compuesto se estudian por su potencial como inhibidores enzimáticos o moduladores de receptores. La presencia de partes de benzotiofeno y dibenzoazepina lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En química medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Puede servir como compuesto principal para desarrollar nuevos fármacos que se dirijan a enfermedades específicas.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de materiales avanzados, como semiconductores orgánicos o diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de (3-cloro-6-nitro-1-benzotiofen-2-il)(10,11-dihidro-5H-dibenzo[b,f]azepin-5-il)metanona implica su interacción con dianas moleculares específicas. Los grupos nitro y cloro pueden participar en varias interacciones de unión, mientras que las partes de benzotiofeno y dibenzoazepina proporcionan estabilidad estructural. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(3-cloro-6-nitro-1-benzotiofen-2-il)(10,11-dihidro-5H-dibenzo[b,f]azepin-5-il)metanona: es similar a compuestos como acetoacetato de etilo y acetato de 3-[(5E)-5-(3,4-dimetoxi-bencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftilo
Unicidad
Lo que distingue a (3-cloro-6-nitro-1-benzotiofen-2-il)(10,11-dihidro-5H-dibenzo[b,f]azepin-5-il)metanona es su combinación única de grupos funcionales y motivos estructurales. Esta combinación permite una amplia gama de modificaciones químicas y aplicaciones, lo que la convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C23H15ClN2O3S |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C23H15ClN2O3S/c24-21-17-12-11-16(26(28)29)13-20(17)30-22(21)23(27)25-18-7-3-1-5-14(18)9-10-15-6-2-4-8-19(15)25/h1-8,11-13H,9-10H2 |
Clave InChI |
QCHNHRBYKXZLJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)




![5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
